Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyazetidine ring, and a difluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of the azetidine ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. The difluoroacetate moiety is then added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The difluoroacetate moiety can be reduced to a difluoromethyl group.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can participate in further substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, sodium borohydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation of the hydroxy group yields a ketone or aldehyde .
Scientific Research Applications
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes. The Boc group protects the amine functionality, allowing the compound to interact with enzymes without undergoing premature reactions. Upon deprotection, the free amine can form covalent bonds with enzyme active sites, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate: shares similarities with other Boc-protected amino compounds, such as Boc-protected amino acids and peptides.
Difluoroacetate derivatives: Compounds with similar difluoroacetate moieties are used in various chemical and biological applications
Uniqueness
The uniqueness of this compound lies in its combination of a Boc-protected azetidine ring and a difluoroacetate group, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
sodium;2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO5.Na/c1-8(2,3)18-7(16)13-4-9(17,5-13)10(11,12)6(14)15;/h17H,4-5H2,1-3H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBCEYHGUYFZPN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)[O-])(F)F)O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.